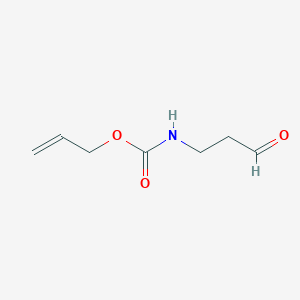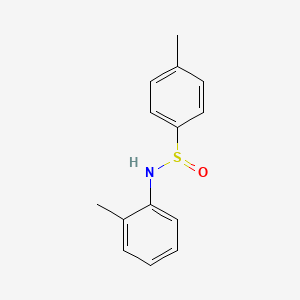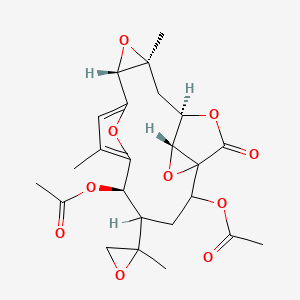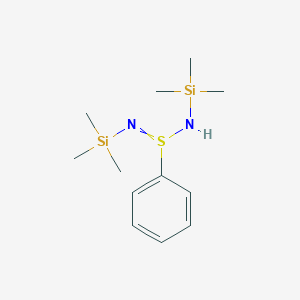![molecular formula C10H9BrN4O B14280663 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 137782-70-8](/img/structure/B14280663.png)
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (N=N) attached to two aryl groups. This compound is notable for its vibrant color and is often used in dyeing processes. It has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves a diazotization reaction. This process begins with the diazotization of a primary aromatic amine, such as 4-bromoaniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as 5-methyl-1,2-dihydro-3H-pyrazol-3-one, under controlled conditions to form the desired azo compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: The compound’s vibrant color makes it useful in staining biological samples for microscopic analysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored materials.
Wirkmechanismus
The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets through its diazenyl group. The compound can undergo photochemical reactions upon exposure to light, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The specific molecular pathways involved depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other azo compounds such as:
4-[(E)-(4-Butylphenyl)diazenyl]phenol: Similar in structure but with a butyl group instead of a bromine atom.
2-[(E)-(4-Nitrophenyl)diazenyl]phenol: Contains a nitro group instead of a bromine atom.
4-[(E)-(4-Dimethylaminophenyl)diazenyl]phenol: Contains a dimethylamino group instead of a bromine atom
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
137782-70-8 |
|---|---|
Molekularformel |
C10H9BrN4O |
Molekulargewicht |
281.11 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN4O/c1-7-6-10(16)15(13-7)14-12-9-4-2-8(11)3-5-9/h2-6,13H,1H3 |
InChI-Schlüssel |
DQPWIEINITVBOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N1)N=NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)

![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)





![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
